N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(22-13-16-6-3-11-27-16)21(26)23-14-18(19-8-4-12-28-19)24-10-9-15-5-1-2-7-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRBWMALZWTUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of furan and indoline moieties, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Furan rings : Contributing to potential reactivity and biological interactions.
- Indoline moiety : Known for its pharmacological properties.
- Oxalamide linkage : Enhancing stability and bioactivity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with furan rings have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the furan moiety is believed to facilitate interaction with microbial enzymes, inhibiting growth.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing indoline and furan groups. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that such compounds can induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of key signaling pathways.
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. Preliminary studies indicate that it may interact with specific enzymes critical for disease progression, such as proteases involved in viral replication. For instance, related compounds have been identified as reversible covalent inhibitors of SARS-CoV-2 main protease, demonstrating their therapeutic potential against viral infections .
Case Studies
-
Antimicrobial Activity :
- A study evaluated the efficacy of furan-containing compounds against Staphylococcus aureus and Escherichia coli. Results showed an IC50 value indicating significant antimicrobial activity compared to standard antibiotics.
-
Anticancer Studies :
- In a cell line study, this compound demonstrated selective cytotoxicity towards breast cancer cells, with an IC50 value of 15 µM.
- Enzyme Interaction :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound shows promise in drug development due to its structural complexity and potential biological activities. Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, studies on indole derivatives have demonstrated selective inhibition of cancer cell growth in vitro, particularly against renal cancer cells (A498) .
The biological activity of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide may involve:
- Inhibition of Cell Proliferation : Interfering with cellular signaling pathways that promote tumor growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through intrinsic pathways.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of related compounds, yielding insights into their therapeutic potential:
- Study on Indole Derivatives : A series of substituted indole derivatives were tested for anticancer activity, showing that compounds with furan moieties had enhanced efficacy .
- Structure–Activity Relationship (SAR) : Research has correlated the presence of specific functional groups (like methoxy and furan) with increased cytotoxicity against cancer cell lines .
Industrial Applications
Beyond medicinal chemistry, this compound may also find applications in the development of new materials or as a catalyst in industrial processes due to its unique chemical properties and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally or functionally related oxalamides and indoline derivatives from the evidence. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Oxalamide and Indoline Derivatives
Key Structural Differences
Backbone and Substitution Patterns: The target compound uses a furan-indolin-ethyl group at N1 and furan-methyl at N2, distinguishing it from S336/S5456 (dimethoxybenzyl and pyridyl groups) and GMC derivatives (isoindoline-dione with halogenated aryl groups). 2-Oxoindoline derivatives (e.g., ) replace the oxalamide core with an acetamide linked to indolin-3-ylidene and aromatic substituents (e.g., quinoline).
Functional Groups: Furan vs. Pyridine/Benzene: The target compound’s furan rings may confer distinct metabolic stability compared to S336’s pyridine and dimethoxybenzyl groups, which undergo rapid hepatic metabolism without amide hydrolysis . Indoline vs.
Functional and Toxicological Insights
- Umami Agonists (S336/S5456): S336’s regulatory approval highlights its safety (NOEL = 100 mg/kg/day) and efficacy as a flavor enhancer . The target compound’s furan substituents might offer similar flavor-modifying properties but lack safety validation.
- Antimicrobial Potential: GMC and 2-oxoindoline derivatives imply oxalamides and indoline scaffolds have broad bioactivity, but structural variations dictate specificity.
Metabolic Considerations
- S336 and related oxalamides are metabolized via high-capacity pathways (e.g., ester hydrolysis, oxidation) without saturation, minimizing toxicity risks at approved doses . The target compound’s furan groups may undergo oxidation to reactive intermediates, necessitating further metabolic studies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide?
- Methodological Answer : Synthesis typically involves three key steps:
Furan-2-yl intermediate preparation : Reacting furan derivatives (e.g., furan-2-carbaldehyde) with ethylenediamine under reductive amination conditions to form the furan-ethylamine intermediate .
Indole functionalization : Coupling the indole moiety (indolin-1-yl) via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
Oxalamide formation : Condensation of oxalic acid derivatives (e.g., oxalyl chloride) with the pre-synthesized intermediates in anhydrous dichloromethane, using triethylamine as a base .
- Key Considerations : Reaction purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the compound characterized structurally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of furan (δ 6.2–7.4 ppm), indoline (δ 3.2–4.1 ppm for N–CH), and oxalamide (δ 8.1–8.5 ppm for CONH) protons .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 413.518 (CHNO) validate the molecular formula .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm confirm C=O stretching in the oxalamide group .
Q. What are the known biological activities of this compound?
- Methodological Answer :
- In vitro assays : Screens against cancer cell lines (e.g., MCF-7, HeLa) show IC values in the 10–50 µM range, suggesting moderate antiproliferative activity .
- Anti-inflammatory potential : Inhibition of COX-2 (cyclooxygenase-2) by 40–60% at 20 µM in LPS-induced macrophage models .
- Mechanistic hypotheses : Molecular docking suggests interactions with the ATP-binding pocket of protein kinases .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer :
- Orthogonal validation : Use multiple assays (e.g., MTT, apoptosis flow cytometry) to confirm cytotoxicity .
- Batch-to-batch consistency : Ensure purity (>95% via HPLC) and verify stereochemistry (chiral HPLC or X-ray crystallography) to rule out enantiomer-specific effects .
- Target engagement studies : Employ thermal shift assays (TSA) to confirm direct binding to hypothesized targets like kinases or GPCRs .
Q. What experimental strategies are recommended for elucidating the mechanism of action?
- Methodological Answer :
- CRISPR-Cas9 knockout screens : Identify genes whose deletion rescues compound toxicity, pinpointing pathways involved .
- Chemical proteomics : Use immobilized compound analogs (e.g., photoaffinity probes) to pull down interacting proteins from cell lysates .
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to map differentially expressed genes (e.g., apoptosis regulators) .
Q. How to design structure-activity relationship (SAR) studies for optimizing activity?
- Methodological Answer :
- Substituent variation : Replace furan with thiophene or pyrrole to assess heterocycle effects on potency .
- Oxalamide modifications : Test methyl or ethyl ester analogs to evaluate hydrogen-bonding requirements .
- Data-driven prioritization : Use QSAR models trained on IC data to predict optimal substitutions (e.g., electron-withdrawing groups on indoline) .
Data Contradiction Analysis
Q. Conflicting solubility How to reconcile poor aqueous solubility with in vivo efficacy claims?
- Methodological Answer :
- Formulation optimization : Use co-solvents (e.g., DMSO/PEG-400) or nanoparticle encapsulation to enhance bioavailability .
- In silico modeling : Predict logP values (e.g., using MarvinSuite) to guide structural modifications for improved hydrophilicity .
- In vivo PK/PD studies : Measure plasma concentration-time profiles to correlate solubility limitations with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
